molecular formula C13H14F2N4O2S B10911952 N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10911952
M. Wt: 328.34 g/mol
InChI Key: XFNKBSIPYXBEFW-REZTVBANSA-N
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Description

N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves a multi-step process. The synthetic route includes the following steps:

    Formation of the triazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluoromethoxy and ethoxy groups: These functional groups are introduced via nucleophilic substitution reactions.

    Formation of the final product: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or ethoxy groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:

    N’-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylene}nicotinohydrazide: This compound has a similar structure but different functional groups, leading to variations in its biological activities and applications.

    N’-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylene}-3-(4-morpholinylsulfonyl)benzohydrazide: Another similar compound with distinct functional groups and properties.

    N’'-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylene}carbonohydrazonic diamide: This compound also shares structural similarities but differs in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H14F2N4O2S

Molecular Weight

328.34 g/mol

IUPAC Name

(E)-1-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C13H14F2N4O2S/c1-3-20-11-6-9(4-5-10(11)21-12(14)15)7-17-19-8-16-18-13(19)22-2/h4-8,12H,3H2,1-2H3/b17-7+

InChI Key

XFNKBSIPYXBEFW-REZTVBANSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2SC)OC(F)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2SC)OC(F)F

Origin of Product

United States

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